REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][CH:10]([N:13]2[C:17](=[O:18])[C:16]3=[CH:19][CH:20]=[CH:21][CH:22]=[C:15]3[C:14]2=[O:23])[CH2:9]1)C1C=CC=CC=1.[ClH:24]>C(O)C.[C].[Pd]>[ClH:24].[NH:8]1[CH2:12][CH2:11][CH:10]([N:13]2[C:17](=[O:18])[C:16]3=[CH:19][CH:20]=[CH:21][CH:22]=[C:15]3[C:14]2=[O:23])[CH2:9]1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
palladium-carbon
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered out
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1CC(CC1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |